molecular formula C13H17NOS B2814901 N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]prop-2-enamide CAS No. 2305281-95-0

N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]prop-2-enamide

Cat. No. B2814901
CAS RN: 2305281-95-0
M. Wt: 235.35
InChI Key: XABZSSWUWXDJAI-UHFFFAOYSA-N
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Description

N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-Methylthioamphetamine and is a derivative of amphetamine. The chemical structure of N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]prop-2-enamide consists of a phenyl ring, a sulfur atom, and a propenamide chain.

Mechanism of Action

The mechanism of action of N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]prop-2-enamide is not fully understood. However, it is believed to act as a monoamine releasing agent, which means that it increases the levels of dopamine, norepinephrine, and serotonin in the brain.
Biochemical and Physiological Effects:
N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]prop-2-enamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, induce hyperthermia, and cause changes in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]prop-2-enamide in lab experiments is its potential to increase dopamine, norepinephrine, and serotonin levels in the brain. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential to induce hyperthermia and changes in heart rate and blood pressure, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]prop-2-enamide. Some of these include:
1. Further investigation of the mechanism of action of this compound to better understand its effects on neurotransmitter systems in the brain.
2. Testing the potential therapeutic applications of this compound in various neurological and psychiatric disorders.
3. Developing new analogs of N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]prop-2-enamide with improved pharmacological properties.
4. Studying the long-term effects of this compound on brain function and behavior.

Synthesis Methods

The synthesis of N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]prop-2-enamide is a multi-step process. The first step involves the reaction of 4-methylthiobenzaldehyde with nitroethane to form 4-methylthiophenyl-2-nitropropene. The second step involves the reduction of 4-methylthiophenyl-2-nitropropene using sodium borohydride to form 4-methylthioamphetamine. The final step involves the reaction of 4-methylthioamphetamine with acryloyl chloride to form N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]prop-2-enamide.

Scientific Research Applications

N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]prop-2-enamide has been extensively studied for its potential applications in various fields of scientific research. Some of the areas where this compound has been studied include neuroscience, pharmacology, and medicinal chemistry.

properties

IUPAC Name

N-[1-(4-methylphenyl)sulfanylpropan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-4-13(15)14-11(3)9-16-12-7-5-10(2)6-8-12/h4-8,11H,1,9H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABZSSWUWXDJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]prop-2-enamide

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